molecular formula C9H13ClO B13274149 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Cat. No.: B13274149
M. Wt: 172.65 g/mol
InChI Key: VWOQSIQIHLOBFC-UHFFFAOYSA-N
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Description

2-(Chloromethyl)bicyclo[221]heptane-2-carbaldehyde is a bicyclic organic compound with a unique structure that includes a chloromethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde typically involves the chloromethylation of bicyclo[2.2.1]heptane derivatives. One common method includes the reaction of bicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid, followed by oxidation to introduce the aldehyde group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In chemical reactions, the chloromethyl and aldehyde groups are key reactive sites that participate in various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carbaldehyde: Lacks the chloromethyl group but shares the bicyclic structure and aldehyde functionality.

    2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde: Contains a hydroxymethyl group instead of a chloromethyl group.

    2-(Bromomethyl)bicyclo[2.2.1]heptane-2-carbaldehyde: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness

2-(Chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl group and an aldehyde group on a bicyclic scaffold. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

IUPAC Name

2-(chloromethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

InChI

InChI=1S/C9H13ClO/c10-5-9(6-11)4-7-1-2-8(9)3-7/h6-8H,1-5H2

InChI Key

VWOQSIQIHLOBFC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCl)C=O

Origin of Product

United States

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